7α-Thio Spironolactone is a derivative of spironolactone, a well-known mineralocorticoid receptor antagonist primarily used in the treatment of conditions such as hypertension and heart failure. This compound is significant due to its role as a metabolite of spironolactone, contributing to its pharmacological effects and potential side effects. The molecular formula for 7α-Thio Spironolactone is C22H30O3S, with a molecular weight of approximately 374.54 g/mol .
7α-Thio Spironolactone is classified as a steroid compound due to its structural characteristics that include a steroid nucleus. It is synthesized from spironolactone through metabolic processes in the body and can also be produced synthetically in laboratory settings . The compound is recognized for its role in inhibiting aldosterone synthesis and cortisol production, making it relevant in studies related to endocrine function and pharmacology .
The synthesis of 7α-Thio Spironolactone involves several chemical reactions starting from steroid precursors. One common method includes the thioalkylation of spironolactone using Hünig's base, which facilitates the introduction of a thioether group at the 7α position. This method has been reported to yield high amounts of the desired compound with minimal by-products .
Other synthetic routes may involve:
The molecular structure of 7α-Thio Spironolactone features a steroid backbone with specific functional groups that confer its biological activity. The presence of a thioether group at the 7α position significantly alters the compound's interaction with biological targets.
Spectroscopic data such as infrared and nuclear magnetic resonance have been utilized to confirm the structure and purity of synthesized compounds .
7α-Thio Spironolactone participates in various chemical reactions that are crucial for its biological activity:
The primary mechanism of action for 7α-Thio Spironolactone involves its inhibition of aldosterone synthesis and cortisol production. It acts by:
These actions contribute to its therapeutic efficacy in managing conditions associated with excess aldosterone.
7α-Thio Spironolactone is primarily used in pharmacological research due to its role as an active metabolite of spironolactone. Its applications include:
7α-Thiospironolactone (systematic name: (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-sulfanyl-spiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione) is a steroidal metabolite with the molecular formula C22H30O3S and a molecular weight of 374.54 g/mol [3] [5]. Its structure features a γ-lactone ring fused at C17 and a critical thiol group (-SH) at the C7α position, which distinguishes it from the parent drug spironolactone [3] [6]. The absolute configuration at C7 is alpha, confirmed by X-ray crystallography and NMR studies, placing the thiol group in the sterically hindered equatorial orientation [5] [6]. This stereochemistry is essential for its receptor-binding properties and metabolic stability. The molecule's spiro lactone system at C17 remains intact, preserving its mineralocorticoid receptor antagonism functionality [8].
7α-Thiospironolactone (7α-TS) is a primary intermediate in spironolactone's biotransformation pathway. It serves as the precursor to the major active metabolite 7α-thiomethylspironolactone (7α-TMS), where the thiol group is methylated [6] [8]. Unlike 7α-TS, 7α-TMS (C23H32O3S, MW 388.57 g/mol) contains a thioether linkage (-SCH3) at C7, enhancing its plasma stability and half-life (13.8 hours vs. 7α-TS's transient presence) [8]. Canrenone, another metabolite (C22H30O3, MW 342.48 g/mol), lacks sulfur at C7 and instead features a Δ6,7 double bond, reducing its antimineralocorticoid potency [6] [8].
Table 1: Structural and Functional Comparison of Spironolactone and Key Metabolites
Compound | Molecular Formula | C7 Functional Group | Elimination Half-Life | Primary Bioactive Role |
---|---|---|---|---|
Spironolactone (Parent) | C24H32O4S | Acetylthio (-SCOCH3) | 1.4 hours | Prodrug |
7α-Thiospironolactone | C22H30O3S | Thiol (-SH) | Not detected in plasma | Metabolic Intermediate |
7α-Thiomethylspironolactone | C23H32O3S | Thioether (-SCH3) | 13.8 hours | Primary Active Metabolite (80% activity) |
Canrenone | C22H30O3 | Δ6,7 Unsaturation | 16.5 hours | Minor Active Metabolite (10–25% activity) |
7α-TS exhibits approximately 3–8.5% affinity for the androgen receptor compared to dihydrotestosterone, similar to spironolactone and 7α-TMS. However, its instability limits direct therapeutic contributions [8].
7α-Thiospironolactone is a white to off-white solid melting above 183°C (with decomposition) [5]. Its solubility profile is solvent-dependent:
The thiol group at C7 confers high chemoselective reactivity:
Table 2: Key Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
Melting Point | >183°C (dec.) | Decomposition |
Predicted Density | 1.22 ± 0.1 g/cm³ | Solid state |
Predicted pKa | 10.18 ± 0.60 | Thiol group |
Partition Coefficient (log P) | 3.2 (estimated) | Octanol/water |
Storage Stability | -20°C (inert atmosphere) | Long-term; 3 years as powder |
X-ray crystallography confirms the 7α-thio configuration and distorted A-ring geometry due to thiol substitution. The lactone ring adopts an envelope conformation, and the C7–S bond length measures 1.82 Å, typical for C(sp3)–SH bonds [5] [6].
NMR spectroscopy provides definitive stereochemical assignment:
Mass spectrometry (ESI-MS) shows the characteristic [M+H]+ ion at m/z 375.54 and fragment ions at m/z 282 (loss of γ-lactone) and 124 (thiolated A-ring) [3] [5]. IR spectroscopy reveals carbonyl stretches at 1765 cm−1 (lactone) and 1668 cm−1 (3-oxo) [5].
Table 3: Selected NMR Chemical Shifts for 7α-Thiospironolactone
Carbon Position | 13C Shift (ppm) | Proton Position | 1H Shift (ppm) |
---|---|---|---|
C3 | 198.0 | H4 | 6.06 (s) |
C5 | 172.1 | H6α | 2.85 (m) |
C7 | 48.7 | H7β | 3.01 (dd) |
C20 | 176.2 | H22 | 4.81 (t) |
C18 | 16.8 | H18 | 0.95 (s) |
C19 | 24.3 | H19 | 1.22 (s) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0